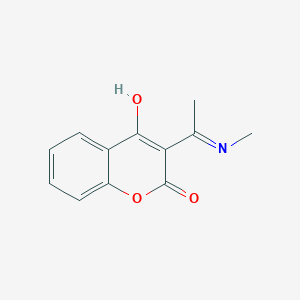![molecular formula C22H32N4O B6087577 N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MP-10 is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine is not fully understood, but it is known to interact with various molecular targets, including the mu-opioid receptor, the dopamine transporter, and the sigma-1 receptor. N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been shown to modulate the activity of these targets, leading to its observed biological effects.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been shown to exhibit a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and anti-cancer activity. N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to affect the activity of ion channels, such as the NMDA receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research on N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various disease models. N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine may also be used as a tool for studying various biological processes, such as pain perception, inflammation, and neurodegeneration.
Synthesis Methods
The synthesis of N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine involves a series of chemical reactions, including the reaction of 2-chloroethyl-5-methylpyrimidine with 2-methoxyethylamine, followed by the reaction with 3-phenylpropylamine and piperidine. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been shown to exhibit neuroprotective effects against neurotoxicity induced by glutamate, hydrogen peroxide, and beta-amyloid. In pharmacology, N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer activities. In medicinal chemistry, N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-27-14-11-22-24-16-20(17-25-22)15-23-21-10-6-13-26(18-21)12-5-9-19-7-3-2-4-8-19/h2-4,7-8,16-17,21,23H,5-6,9-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCDLZTMHCMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)CNC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)

![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)
